4-Bromo-2,6-dimethoxyphenol

Overview

Description

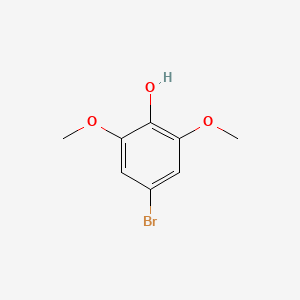

4-Bromo-2,6-dimethoxyphenol is an organic compound with the molecular formula C8H9BrO3. It is a brominated phenol derivative, characterized by the presence of two methoxy groups at the 2 and 6 positions and a bromine atom at the 4 position on the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 4-Bromo-2,6-dimethoxyphenol typically involves the bromination of 2,6-dimethoxyphenol. One common method includes the following steps :

Starting Material: 2,6-dimethoxyphenol is dissolved in dichloromethane and cooled to -45°C under an inert atmosphere (argon).

Addition of Sodium Hydride: Sodium hydride is slowly added to the solution to deprotonate the phenol.

Bromination: N-bromosuccinimide (NBS) is added to the reaction mixture, and the temperature is gradually raised to room temperature over three hours.

Workup: The reaction is quenched with distilled water, and the product is extracted with dichloromethane.

Chemical Reactions Analysis

4-Bromo-2,6-dimethoxyphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common reagents and conditions for these reactions include N-bromosuccinimide for bromination, potassium permanganate for oxidation, and palladium on carbon for reduction .

Scientific Research Applications

4-Bromo-2,6-dimethoxyphenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethoxyphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The bromine atom and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets, affecting pathways involved in microbial inhibition or pharmacological activity .

Comparison with Similar Compounds

4-Bromo-2,6-dimethoxyphenol can be compared with other brominated phenols and methoxy-substituted phenols:

4-Bromophenol: Lacks methoxy groups, making it less reactive in certain substitution reactions.

2,6-Dimethoxyphenol: Lacks the bromine atom, affecting its reactivity in halogenation reactions.

4,6-Dibromo-5-methoxyresorcinol: Contains additional bromine and methoxy groups, leading to different reactivity and applications.

These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern on the phenol ring.

Biological Activity

4-Bromo-2,6-dimethoxyphenol (CAS Number: 70654-71-6) is an aromatic organic compound characterized by a phenolic structure with two methoxy groups at the 2 and 6 positions and a bromine atom at the 4 position. This unique substitution pattern contributes to its notable biological activities, making it a subject of interest in various fields, including pharmaceuticals and industrial applications.

- Molecular Formula : C₈H₉BrO₃

- Molecular Weight : 233.06 g/mol

- Structure :

Chemical Structure

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been studied for its potential role as an antioxidant, which can neutralize free radicals and reduce oxidative stress in biological systems .

- Antimicrobial Properties : It has shown effectiveness as an antimicrobial agent, particularly in controlling microbial growth in various industrial applications such as paper mills and water treatment processes .

- Enzymatic Activity : this compound serves as a substrate for laccase enzymes, which are involved in the degradation of lignin in plants. The enzymatic reaction produces significant products that can be further utilized in biochemistry.

- Potential Pharmaceutical Applications : The compound is being explored for its potential as a drug candidate due to its biological activities, particularly in the development of new antimicrobial and antioxidant agents .

While specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with various biological targets, potentially affecting pathways related to oxidative stress and microbial resistance. More research is needed to clarify these interactions and their implications for therapeutic applications.

Safety and Toxicology

Handling of this compound should be approached with caution due to potential irritant properties and lack of extensive safety data. General safety considerations include:

- Skin Irritation : Potential irritant upon contact.

- Ingestion Risks : Harmful if ingested or absorbed through the skin.

- Environmental Impact : Care should be taken to prevent environmental contamination during use.

Properties

IUPAC Name |

4-bromo-2,6-dimethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXCKVRDDDEQOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70654-71-6 | |

| Record name | 4-bromo-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.